(R)-3-(Methoxymethyl)morpholine hydrochloride
Description
(R)-3-(Methoxymethyl)morpholine hydrochloride (CAS: 218594-74-2) is a chiral morpholine derivative with a methoxymethyl substituent at the 3-position of the morpholine ring. Its molecular formula is C₆H₁₄ClNO₂, and it has a molecular weight of 167.63 g/mol . This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for developing receptor-targeted molecules. Its stereochemistry (R-configuration) is critical for biological activity, as enantiomers often exhibit distinct interactions with chiral biological targets .
Storage recommendations include maintaining the compound under an inert atmosphere at room temperature, with precautionary measures for handling due to hazards such as skin/eye irritation and respiratory sensitivity .
Properties
IUPAC Name |
(3R)-3-(methoxymethyl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-4-6-5-9-3-2-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHMLTGBCWLCIW-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1COCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1COCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693463 | |
| Record name | (3R)-3-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696582-88-4 | |
| Record name | (3R)-3-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-3-(Methoxymethyl)morpholine hydrochloride is a chiral compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, and implications in various therapeutic areas, supported by research findings and data.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : Approximately 167.63 g/mol
- Solubility : Highly soluble in water, which enhances its bioavailability for pharmaceutical applications.
The compound features a morpholine ring substituted with a methoxymethyl group, contributing to its unique chemical behavior and potential interactions in biological systems.
1. Pharmacological Applications
Research indicates that this compound may serve as a ligand in asymmetric catalysis, showcasing its utility in synthesizing other biologically active compounds. Its structural characteristics allow it to interact selectively with various biological targets, making it a candidate for further pharmacological exploration.
The compound's mechanism of action is primarily linked to its ability to modulate signaling pathways involved in tumorigenesis. Studies have shown that morpholine derivatives can inhibit key enzymes related to cancer progression, particularly within the PI3K and MAPK pathways . This inhibition can lead to reduced cell proliferation and enhanced apoptosis in cancer cells.
3. Case Studies and Research Findings
- Asymmetric Catalysis : this compound has been investigated for its role as a chiral ligand in catalysis, demonstrating significant efficacy in promoting enantioselective reactions.
- In Vivo Studies : In a study involving mouse models, derivatives of morpholine were shown to effectively reduce tumor sizes by inhibiting specific kinase activities associated with cancer cell survival .
- Appetite Suppression : While the (S) enantiomer has been studied for appetite suppression in dogs, the (R) enantiomer did not exhibit similar effects, indicating distinct biological activities between the two forms .
Comparative Analysis of Morpholine Derivatives
Synthesis Pathway
The synthesis of this compound typically involves the reaction of morpholine with methoxymethyl chloride:
This synthetic route highlights the accessibility of the compound for research and application purposes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine Derivatives with Varied Substituents
(S)-2-(Methoxymethyl)morpholine Hydrochloride (CAS 141196-39-6)
- Structural Difference : Methoxymethyl group at the 2-position instead of the 3-position; S-configuration.
- Molecular Weight : 153.61 g/mol.
- Used in asymmetric synthesis as a chiral building block .
(R)-3-Methylmorpholine Hydrochloride (CAS 953780-78-4)
- Structural Difference : Methyl group replaces methoxymethyl at the 3-position.
- Molecular Weight : 137.61 g/mol.
- Key Properties: Reduced polarity compared to the methoxymethyl analog, impacting solubility and pharmacokinetic properties.
3-(4-Fluorophenyl)morpholine Hydrochloride (CAS 1391469-10-5)
Pyrrolidine and Piperidine Analogs
(R)-3-Methoxypyrrolidine Hydrochloride (CAS 474707-30-7)
- Structural Difference : Pyrrolidine ring (5-membered) instead of morpholine (6-membered with oxygen).
- Molecular Weight : 153.61 g/mol.
- Key Properties : Smaller ring size increases conformational rigidity. Absence of morpholine oxygen reduces solubility in polar solvents .
4-(Methoxymethyl)piperidine Hydrochloride (CAS 4045-25-4)
Stereoisomers and Enantiomers
- (S)-3-(Methoxymethyl)morpholine Hydrochloride (CAS 955400-08-5) : Enantiomeric form with inverted stereochemistry. Demonstrates distinct receptor-binding profiles in pharmacological assays .
- Racemic Mixtures : The racemic form (±)-SNAP-7941 (containing both R and S enantiomers) shows reduced target specificity compared to enantiopure derivatives in MCHR1 antagonist studies .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| (R)-3-(Methoxymethyl)morpholine HCl | 218594-74-2 | C₆H₁₄ClNO₂ | 167.63 | 3-methoxymethyl, R-configuration |
| (S)-2-(Methoxymethyl)morpholine HCl | 141196-39-6 | C₆H₁₄ClNO₂ | 153.61 | 2-methoxymethyl, S-configuration |
| (R)-3-Methylmorpholine HCl | 953780-78-4 | C₅H₁₂ClNO | 137.61 | 3-methyl, R-configuration |
| 3-(4-Fluorophenyl)morpholine HCl | 1391469-10-5 | C₁₀H₁₂ClFNO | 215.66 | 4-fluorophenyl substituent |
| (R)-3-Methoxypyrrolidine HCl | 474707-30-7 | C₅H₁₂ClNO | 153.61 | Pyrrolidine ring, 3-methoxy |
Table 2: Hazard Profiles
Q & A
Q. How does stereochemistry influence biological activity in receptor-binding assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
